molecular formula C7H5F2NO2 B6252517 2-(2,6-difluoropyridin-4-yl)acetic acid CAS No. 1227592-99-5

2-(2,6-difluoropyridin-4-yl)acetic acid

Cat. No.: B6252517
CAS No.: 1227592-99-5
M. Wt: 173.12 g/mol
InChI Key: LOQAAUUMNGZISK-UHFFFAOYSA-N
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Description

Fluorinated pyridines, such as 2,6-Difluoropyridine-4-boronic acid , are a class of compounds that have been studied for their interesting physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of fluorinated pyridines has been extensively studied . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of these compounds can be determined by various spectroscopic methods . For example, the molecular formula of 2,6-Difluoropyridine-4-boronic acid is C5H4BF2NO2 .


Chemical Reactions Analysis

The chemical reactions involving fluorinated pyridines are diverse and depend on the specific compound and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as pKa and partition coefficient, play an important role in their behavior in biological systems .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are used .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and use . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study and application of these compounds are vast. They continue to be a focus of research in the development of new pharmaceuticals and agrochemicals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,6-difluoropyridin-4-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-difluoropyridine", "chloroacetic acid", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(2,6-difluoropyridin-4-yl)acetic acid chloride.", "Step 2: The resulting acid chloride is then treated with sodium bicarbonate to form the corresponding carboxylic acid.", "Step 3: The product is extracted with diethyl ether and washed with water to obtain the final product, 2-(2,6-difluoropyridin-4-yl)acetic acid." ] }

CAS No.

1227592-99-5

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-(2,6-difluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

LOQAAUUMNGZISK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)F)CC(=O)O

Purity

95

Origin of Product

United States

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